molecular formula C7H11N3O B1647476 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol CAS No. 601515-87-1

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol

Cat. No.: B1647476
CAS No.: 601515-87-1
M. Wt: 153.18 g/mol
InChI Key: MZDUCYVHZOVGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core fused with a tetrahydro ring system and a hydroxymethyl substituent at the 3-position.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h4,8,11H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDUCYVHZOVGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient separation techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo[1,5-a]pyrazine ring can be reduced under specific conditions to yield partially or fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon or platinum oxide under hydrogen atmosphere.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated imidazo[1,5-a]pyrazine derivatives.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle Modifications

Triazolo[1,5-a]pyrazine Derivatives
  • The hydrochloride salt enhances solubility but may reduce blood-brain barrier penetration compared to the free base . No direct bioactivity data provided, but triazolo analogs are often explored for kinase inhibition due to their electron-deficient nature.
Pyrazolo[1,5-a]pyridine Derivatives
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (C₃₀H₂₇N₅O₇, MW 569.57): Features a pyridine instead of pyrazine in the fused ring, reducing nitrogen content and altering π-π stacking interactions. The bulky ester and nitrophenyl groups suggest applications in materials science or as intermediates for complex syntheses .

Substituent Variations

Halogenated Derivatives
  • 1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine :
    • Chlorine at the 1-position enhances electrophilicity and improves binding to orexin receptors (Ki < 50 nM).
    • Demonstrated sleep-promoting effects in vivo via dual orexin receptor antagonism .
Ester and Carboxamide Derivatives

Salt and Protecting Group Modifications

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (C₆H₁₁Cl₂N₃, MW 196.08):
    • Dihydrochloride salt improves aqueous solubility (>50 mg/mL) but may limit CNS penetration due to increased polarity .
  • (7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methanol (Boc = tert-butoxycarbonyl): Boc protection stabilizes the amine group during synthesis, critical for multi-step reactions. The hydroxymethyl group remains reactive for further functionalization .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula MW Key Substituents Bioactivity/Application Evidence ID
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol C₇H₁₁N₃O 153.18 3-Hydroxymethyl Intermediate for drug synthesis
4,5,6,7-Tetrahydrotriazolo[1,5-a]pyrazin-3-ylmethanol HCl C₆H₁₁ClN₄O 190.63 3-Hydroxymethyl, triazole core Solubility-enhanced analog
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine C₇H₁₀ClN₃ 171.63 1-Chloro Orexin receptor antagonist
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate C₁₁H₁₆N₂O₂ 208.26 3-Ethoxycarbonyl, 6-methyl Lipophilic intermediate

Table 2. Pharmacological Highlights

Compound Target/Activity Key Finding Evidence ID
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Dual orexin receptor antagonist Sleep duration ↑ 40% in rodent models (10 mg/kg)
(R)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Aldosterone synthase inhibitor IC₅₀ = 12 nM; potential for hypertension therapy
(R)-N-(1-(2-Fluorophenyl)-tetrahydroindazol-4-yl)-tetrahydroimidazopyridine-carboxamide DHODH inhibition Anti-proliferative activity in leukemia cells

Biological Activity

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₆H₉N₃
Molecular Weight123.16 g/mol
CAS Number297172-19-1

Research indicates that this compound acts as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By antagonizing these receptors, the compound may influence various physiological processes including sleep regulation and stress response .

Sleep Regulation

Studies have demonstrated that this compound can significantly influence sleep patterns. Specifically, it has been shown to:

  • Decrease alertness and active wakefulness.
  • Increase the duration of both REM (Rapid Eye Movement) and NREM (Non-Rapid Eye Movement) sleep in animal models .

Cognitive Enhancement

In addition to its sedative effects, this compound has been associated with enhanced memory function. In rat models of cognitive dysfunctions, the compound exhibited potential benefits in improving memory performance .

Stress Response

The compound has also been evaluated for its effects on stress-related syndromes. It shows promise in models simulating post-traumatic stress disorder (PTSD), suggesting a role in modulating stress responses and potentially aiding in therapeutic interventions for anxiety disorders .

Study on Orexin Antagonists

A notable study investigated the pharmacological properties of various tetrahydroimidazo derivatives. The findings indicated that compounds similar to this compound were effective in reducing symptoms associated with sleep disorders and cognitive impairments. The study highlighted the importance of orexin receptor antagonism in treating these conditions .

Neuroprotective Effects

In a rat model of hypertension-induced renal injury, derivatives of tetrahydroimidazo compounds demonstrated protective effects on podocytes and reduced proteinuria. This suggests a broader therapeutic potential beyond sleep disorders to include renal protection mechanisms .

Summary of Biological Activities

ActivityEffect/Outcome
Sleep RegulationIncreases REM/NREM sleep duration
Cognitive EnhancementImproves memory performance
Stress ResponseModulates anxiety-like behaviors
NeuroprotectionProtects renal function in hypertension

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.